molecular formula C10H9N3O4S B11300319 2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide CAS No. 34284-91-8

2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11300319
CAS No.: 34284-91-8
M. Wt: 267.26 g/mol
InChI Key: IJJVITJBNLKROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dihydropyrimidine ring, a phenyl group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted urea with a sulfonamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated dihydropyrimidines, and various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of both a sulfonamide group and a phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as an enzyme inhibitor and antimicrobial agent .

Properties

CAS No.

34284-91-8

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H9N3O4S/c14-9-8(6-11-10(15)12-9)18(16,17)13-7-4-2-1-3-5-7/h1-6,13H,(H2,11,12,14,15)

InChI Key

IJJVITJBNLKROU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.